

Synthesis Protocol for 4-Bromo-5-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-methyl-2-nitrophenol

Cat. No.: B179861

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of **4-Bromo-5-methyl-2-nitrophenol**, a valuable intermediate in organic synthesis. The described methodology is a two-step process commencing with the bromination of m-cresol to yield 4-bromo-3-methylphenol, which is subsequently nitrated to produce the final product.

Chemical Properties and Data

Property	Value
Compound Name	4-Bromo-5-methyl-2-nitrophenol
CAS Number	182500-28-3[1]
Molecular Formula	C ₇ H ₆ BrNO ₃ [1]
Molecular Weight	232.03 g/mol [1]
Appearance	Yellow crystalline solid (predicted)
pKa (Predicted)	6.46 ± 0.27[1]

Experimental Protocols

The synthesis is performed in two main stages:

- Step 1: Synthesis of 4-Bromo-3-methylphenol from m-Cresol
- Step 2: Synthesis of **4-Bromo-5-methyl-2-nitrophenol** via Nitration

Step 1: Synthesis of 4-Bromo-3-methylphenol

This procedure outlines the regioselective bromination of m-cresol to produce the key intermediate, 4-bromo-3-methylphenol.[\[2\]](#)[\[3\]](#)

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity
m-Cresol	C ₇ H ₈ O	108.14	80.0 g (740 mmol)
Glacial Acetic Acid	CH ₃ COOH	60.05	400 mL
Bromine	Br ₂	159.81	38 mL (742 mmol)
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	As needed
Water	H ₂ O	18.02	As needed
Magnesium Sulfate (anhydrous)	MgSO ₄	120.37	As needed
Heptane	C ₇ H ₁₆	100.21	As needed

Equipment:

- 2 L three-neck round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Nitrogen inlet/outlet
- Ice bath

- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 2 L three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 80.0 g (740 mmol) of m-cresol and 400 mL of glacial acetic acid.
- **Cooling:** Cool the reaction mixture to 15 °C using an ice bath.
- **Bromine Addition:** Slowly add 38 mL (742 mmol) of bromine dropwise to the stirred solution over a period of time, ensuring the temperature is maintained at 15 °C.
- **Reaction:** Stir the reaction mixture for 3 hours at 15 °C.
- **Quenching:** After the reaction is complete, pour the reaction solution into 1 L of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- **Washing:** Wash the organic phase with water until the aqueous layer is neutral to pH paper.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
- **Purification:** Grind the resulting residue in heptane, filter the solid using a Büchner funnel, and dry to yield the product.

Expected Yield: Approximately 70 g (50% yield) of a white powdery product with a melting point of 55-56 °C.[3]

Step 2: Nitration of 4-Bromo-3-methylphenol

This protocol details the nitration of the intermediate to yield the final product, **4-Bromo-5-methyl-2-nitrophenol**. This procedure is adapted from a similar nitration of a substituted bromophenol.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity
4-Bromo-3-methylphenol	C ₇ H ₇ BrO	187.03	10.0 g (53.5 mmol)
Concentrated Sulfuric Acid (98%)	H ₂ SO ₄	98.08	50 mL
Concentrated Nitric Acid (70%)	HNO ₃	63.01	3.7 mL (58.8 mmol, 1.1 eq)
Crushed Ice	H ₂ O	18.02	As needed
Ethanol	C ₂ H ₅ OH	46.07	For recrystallization
Water	H ₂ O	18.02	For recrystallization and washing

Equipment:

- 250 mL round-bottom flask
- Magnetic stirrer and stir bar
- Ice-salt bath
- Dropping funnel
- Thermometer
- Büchner funnel and flask

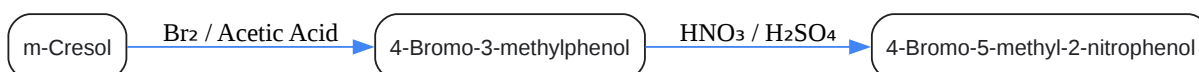
- Standard laboratory glassware

Procedure:

- **Dissolution of Starting Material:** In a 250 mL round-bottom flask, cool 40 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
- **Addition of Phenol:** Slowly add 10.0 g (53.5 mmol) of 4-Bromo-3-methylphenol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.
- **Preparation of Nitrating Mixture:** In a separate beaker, prepare the nitrating mixture by slowly adding 3.7 mL (58.8 mmol) of concentrated nitric acid to 10 mL of cold concentrated sulfuric acid.
- **Nitration Reaction:** Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the reaction temperature below 5 °C.
- **Stirring:** After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Precipitation:** Carefully pour the reaction mixture onto a sufficient amount of crushed ice with stirring. A yellow precipitate should form.
- **Filtration and Washing:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper.
- **Recrystallization:** Recrystallize the crude product from an ethanol/water mixture to obtain the pure **4-Bromo-5-methyl-2-nitrophenol**.
- **Drying:** Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Visualizations

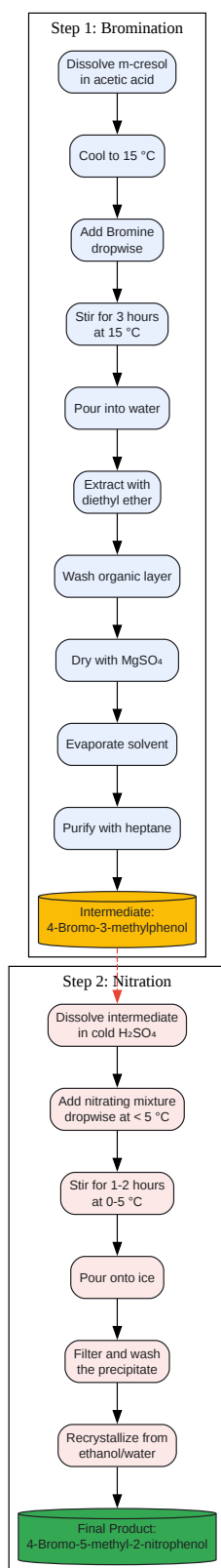
Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **4-Bromo-5-methyl-2-nitrophenol**.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Detailed workflow for the two-step synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbino.com [nbino.com]
- 3. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis Protocol for 4-Bromo-5-methyl-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179861#synthesis-protocol-for-4-bromo-5-methyl-2-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

